molecular formula C10H19NO4 B558493 Boc-DL-valine CAS No. 54895-12-4

Boc-DL-valine

Cat. No. B558493
CAS RN: 54895-12-4
M. Wt: 217.26 g/mol
InChI Key: SZXBQTSZISFIAO-UHFFFAOYSA-N
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Description

Boc-DL-valine is a derivative of valine, a branched-chain essential amino acid . It is used in the protein biosynthesis and is essential for animals with insulin-resistant property .


Synthesis Analysis

Boc-DL-valine is synthesized from DL-valine. The synthesis process involves the use of acetyl derivatives of valine . D-Valine is a chiral resolution reagent used to separate racemic compounds into different mirror isomers .


Molecular Structure Analysis

The molecular structure of Boc-DL-valine is represented by the linear formula: (CH3)3OCONHCH(COOH)CH(CH3)2 . It has a molecular weight of 217.26 .


Physical And Chemical Properties Analysis

Boc-DL-valine is a solid substance with a melting point of 117 - 121 °C . It is stable under normal conditions . The electronic properties of the two forms of valine are similar at zero pressure .

Scientific Research Applications

Physicochemical Studies

  • Summary of the Application : DL-valine is used in the study of the structural and electronic properties of crystalline L- and DL-valine . The compounds where molecules have different chirality are of particular interest .
  • Methods of Application : The study was conducted within the framework of density functional theory including van der Waals interactions . The pressure effect on the infrared spectra and distribution of electron density of L- and DL-valine has been studied .
  • Results or Outcomes : The results of this study showed that electronic properties of the two forms of valine are similar at zero pressure. Pressure leads to different responses in these crystals which is manifested as various deformations of molecules .

Synthesis of Agricultural Pesticides and Veterinary Antibiotics

  • Summary of the Application : D-valine is used as an intermediate for the synthesis of agricultural pesticides and semi-synthetic veterinary antibiotics .
  • Methods of Application : The specific methods of application can vary depending on the particular pesticide or antibiotic being synthesized. Typically, D-valine would be incorporated into the molecular structure during the chemical synthesis process .
  • Results or Outcomes : The use of D-valine in these applications results in the production of effective pesticides and antibiotics. For example, Fluvalinate, a pyrethroid pesticide made from D-valine, is a broad-spectrum insecticide with low mammalian toxicity . Valnemulin, a semi-synthetic pleuromutilin derivative synthesized from D-valine, is an antibiotic for animals .

Pharmaceutical Drugs

  • Summary of the Application : D-valine is used in the synthesis of pharmaceutical drugs . Its derivatives have shown great activity in clinical use, such as penicillamine for the treatment of immune-deficiency diseases, and actinomycin D for antitumor therapy .
  • Methods of Application : The specific methods of application can vary depending on the particular drug being synthesized. Typically, D-valine would be incorporated into the molecular structure during the chemical synthesis process .
  • Results or Outcomes : The use of D-valine in these applications results in the production of effective pharmaceutical drugs that can be used in the treatment of various diseases .

Nonlinear Optical Applications

  • Summary of the Application : Valine molecules, including DL-valine, have been studied for their potential use in optical devices due to their different chirality . Amino acids are interesting materials for nonlinear optical applications .
  • Methods of Application : The specific methods of application can vary depending on the particular optical device being developed. Typically, valine would be incorporated into the molecular structure during the device fabrication process .

Dual Protection of Amino Functions

  • Summary of the Application : Boc, or tert-butyl carbamate, is one of the most commonly used protective groups for amines . It plays a pivotal role in the synthesis of multifunctional targets, especially when amino functions often occur in this context .
  • Methods of Application : Boc is used for the dual protection of amines and amides . This involves the conversion of an amino function to a Boc-derivative, which can be cleaved by mild acidolysis .
  • Results or Outcomes : The use of Boc, such as in Boc-DL-valine, allows for the selective protection and deprotection of amino functions, which is crucial in the synthesis of complex organic compounds .

Safety And Hazards

Boc-DL-valine should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, rinse immediately with plenty of water and get medical attention .

Future Directions

The future directions of Boc-DL-valine research could involve further investigation into its physicochemical properties, particularly under different conditions such as pressure . Additionally, its potential applications in optical devices due to their different chirality could be explored .

properties

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXBQTSZISFIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297033
Record name Boc-DL-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-DL-valine

CAS RN

22838-58-0, 13734-41-3, 54895-12-4
Record name NSC334316
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butoxycarbonylvaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Boc-DL-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
HR Kricheldorf, WE Hull - Justus Liebigs Annalen der Chemie, 1978 - Wiley Online Library
… In experiment 9, the DL-Vahe ester was added to a hot solution of Boc-DL-valine imidazolide - conditions under which no stereospecifity was expected. In experiment 10, on the other …
OA Shpigun, EN Shapovalova, IA Ananieva… - … of Chromatography A, 2002 - Elsevier
This study demonstrates that an amino-β-cyclodextrin-bonded phase column exhibits enantioselectivity for various amino acid derivatives. Mixtures of methanol, acetonitrile, …
Number of citations: 22 www.sciencedirect.com
IA Anan'eva, EN Shapovalova, SA Lopatin… - Journal of Analytical …, 2002 - Springer
The separation of enantiomers of amino acid derivatives with modifiers of different structures on β-cyclodextrin and aminated β-cyclodextrin by reversed-phase high-performance liquid …
Number of citations: 3 link.springer.com
AP Davis, JB Joos - Coordination chemistry reviews, 2003 - Elsevier
The steroid nucleus has proved useful in various areas of supramolecular chemistry, acting as a building-block for extended, well-defined molecular architectures, and a scaffold for …
Number of citations: 202 www.sciencedirect.com
LJ Lawless, AG Blackburn, AJ Ayling… - Journal of the …, 2001 - pubs.rsc.org
Receptors 5–11, bearing guanidinium, carbamate and (in some cases) other functional groups, were synthesized from cholic acid 1. These cations were shown to extract chiral …
Number of citations: 93 pubs.rsc.org
IA Anan'Eva, EN Myshak, EN Shapovalova… - Journal of Analytical …, 2003 - Springer
The retention and separation of optical isomers of amino acid derivatives on aminated β-cyclodextrin was studied. The pH dependence of the distribution coefficients of these derivatives …
Number of citations: 5 link.springer.com
S Rossi - 2003 - eprints.soton.ac.uk
This thesis entails the synthesis of a series of thiourea-based macrocyclic receptors and their ability to selectively bind amino acid derivatives. Efforts focused on the synthesis of …
Number of citations: 2 eprints.soton.ac.uk
F Jiang, A Guo, J Xu, QD You… - Journal of Medicinal …, 2018 - ACS Publications
As the endoplasmic reticulum paralogue of Hsp90, Grp94 chaperones a small set of client proteins associated with some diseases, including cancer, primary open-angle glaucoma, and …
Number of citations: 35 pubs.acs.org

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